Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate
Description
Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2. The structure includes a thioether linkage (-S-) connecting the thiazole moiety to an ethyl oxoacetate group. This compound is part of a broader class of thiazole derivatives known for their versatility in medicinal chemistry, particularly in drug discovery campaigns targeting kinase inhibition, antimicrobial activity, and anticancer applications . The ester functionality enhances solubility and bioavailability, while the thiazole ring contributes to electronic diversity, enabling interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S2/c1-2-14-8(13)6-15-5-7(12)11-9-10-3-4-16-9/h3-4H,2,5-6H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWFCKSOGLRLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, where the thiazole nitrogen attacks the carbon of the ethyl bromoacetate, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate has shown promise in anticancer research:
- Mechanism of Action : The thiazole moiety may inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β), leading to apoptosis in cancer cells. Studies indicate that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Case Study : A study on thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The structure-activity relationship indicated that specific substitutions on the thiazole ring could improve anticancer efficacy .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity:
- Mechanism of Action : Similar thiazole derivatives have been reported to interfere with bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens. This makes them potential candidates for developing new antibiotics .
- Case Study : Research indicated that derivatives of thiazoles showed significant activity against both Gram-positive and Gram-negative bacteria. Inhibition studies revealed minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that compounds with thiazole rings can exhibit anti-inflammatory properties:
- Mechanism of Action : By modulating inflammatory pathways and inhibiting pro-inflammatory cytokine production, these compounds can reduce inflammation in various models of disease .
Biochemical Pathways and Cellular Effects
The biochemical pathways affected by this compound are complex due to its interaction with various biomolecules:
- Cell Signaling : The compound may influence cell signaling pathways involved in apoptosis and inflammation, potentially altering gene expression related to these processes .
Conclusion and Future Directions
This compound presents a promising avenue for research in medicinal chemistry due to its diverse biological activities. Further studies are needed to elucidate its mechanisms of action fully and explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several thiazole- and thiadiazole-based derivatives. Key analogs and their distinguishing features are outlined below:
Key Observations :
- Heterocycle Type : The target compound’s thiazole core (vs. thiadiazole in ) offers distinct electronic properties, influencing binding affinity in biological systems.
- Substituent Diversity : Derivatives like and incorporate bulkier groups (e.g., thiophene, chloroethylphenyl), which may enhance target specificity but reduce solubility.
Physicochemical Properties
- Solubility : The target compound’s ester group improves solubility in organic solvents compared to carboxylic acid analogs.
- Melting Points : Thiazole derivatives typically exhibit melting points between 80–150°C (e.g., reports 84.5–86.0°C for a phenyl-substituted analog) .
- pKa: Thiazole amino groups generally have pKa values ~7–8, influencing protonation states under physiological conditions .
Biological Activity
Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a thiazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic compound containing nitrogen and sulfur. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific enzymes and proteins. The thiazole ring can inhibit enzyme activity, disrupt cellular processes, and interfere with DNA replication and protein synthesis. This mechanism underlies its potential as an antimicrobial and anticancer agent .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, with studies reporting minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies have demonstrated its potential against several fungal pathogens, indicating that it may serve as a lead compound for developing new antifungal agents.
Antiviral Activity
Preliminary investigations suggest that this compound may possess antiviral properties. Its mechanism may involve the inhibition of viral replication by targeting specific viral enzymes or pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cell lines by disrupting key signaling pathways . this compound has demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating significant potency .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In one study, this compound was tested against human glioblastoma U251 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance cytotoxicity, suggesting avenues for further development .
Q & A
Q. What are the common synthetic routes for Ethyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate?
The compound is typically synthesized via condensation reactions. For example, thiazole derivatives are prepared by refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol, followed by ether extraction and purification . Spontaneous aerobic oxidation of related thiazole-acetate intermediates can also yield structurally similar compounds, highlighting the importance of reaction conditions in avoiding unintended degradation .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H NMR : To confirm substituent positions and integration ratios (e.g., δ 7.92 ppm for aromatic protons in analogous structures) .
- X-ray crystallography : For resolving molecular geometry, as demonstrated in thiazole-containing analogs using SHELX software for refinement .
- Mass spectrometry : Exact mass measurements (e.g., 276.0602 Da) validate molecular formulas .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Contradictions may arise from impurities or conformational isomers. Strategies include:
Q. What strategies are employed to assess the oxidative stability of this compound?
Oxidative stability is critical due to the presence of thioether and amide groups. Methods include:
- Accelerated oxidation studies : Exposing the compound to H₂O₂ or UV light and monitoring degradation via HPLC .
- Electrochemical analysis : Cyclic voltammetry to identify redox-active sites .
- Stability-indicating assays : Using LC-MS to detect degradation products like hydroxylated derivatives .
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?
- Molecular docking : Screening against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
- Kinetic assays : Measuring IC₅₀ values in enzyme inhibition studies .
- Structural analogs : Comparing activity with known thiazole-based inhibitors (e.g., sulfonamide derivatives) .
Q. What methodologies optimize the synthesis of this compound for higher yields?
- Catalyst screening : Testing bases like DBU or K₂CO₃ to enhance reaction efficiency .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Microwave-assisted synthesis : Reducing reaction times and improving purity .
Q. How are computational models utilized to predict molecular interactions?
- Density Functional Theory (DFT) : To calculate bond dissociation energies and predict reactive sites .
- Molecular dynamics simulations : Modeling interactions with biological targets (e.g., protein-ligand binding) .
- ADMET prediction : Assessing pharmacokinetic properties like bioavailability using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
